

Technical Support Center: GW 501516 (Cardarine) In Vivo Dosing

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Compound of Interest		
Compound Name:	GW 501516	
Cat. No.:	B1671285	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring accurate and consistent dosing of **GW 501516** (also known as Cardarine) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **GW 501516** and what is its primary mechanism of action?

A1: **GW 501516**, also referred to as Cardarine, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPAR δ).[1][2] It is a synthetic compound developed in the 1990s.[2] Its primary mechanism of action involves binding to and activating the PPAR δ receptor, which is a nuclear receptor that regulates genes involved in lipid metabolism, energy homeostasis, and skeletal muscle function.[2][3] Activation of PPAR δ by **GW 501516** leads to an upregulation of proteins involved in energy expenditure and has been shown to increase fatty acid metabolism in skeletal muscle.[1]

Q2: What are the common solvents for dissolving **GW 501516** for in vivo studies?

A2: **GW 501516** is a crystalline solid that is practically insoluble in water.[4] Therefore, organic solvents are necessary to prepare stock solutions. Commonly used solvents include Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[4][5] For in vivo formulations, a stock solution in an organic solvent is often further diluted in a vehicle suitable for administration to animals.



Q3: What is a suitable vehicle for administering GW 501516 to animals?

A3: A common vehicle for oral administration of **GW 501516** is a suspension in Carboxymethylcellulose sodium (CMC-Na).[6] Another approach involves first dissolving the compound in a small amount of DMSO and then creating a formulation with PEG300, Tween80, and water for a clear solution.[6] For subcutaneous or intraperitoneal injections, a solution in corn oil can be prepared from a DMSO stock.[6] The choice of vehicle will depend on the intended route of administration and the specific experimental protocol.

Q4: What are the typical dosage ranges for **GW 501516** in mice?

A4: Dosages of **GW 501516** in mice can vary depending on the study's objectives. Animal studies have reported dosages such as 3 mg/kg/day, which was noted to cause cancer development with long-term administration.[1] Other studies have used doses in the range of 5 mg/kg/day to enhance running endurance.[7] Anecdotal reports from non-clinical use suggest dosages of 10-20 mg per day in humans, which could translate to different ranges in animal models based on allometric scaling.[8][9] It is crucial to consult the relevant literature and start with lower doses to establish efficacy and safety in your specific model.

Q5: How should **GW 501516** solutions be stored?

A5: As a crystalline solid, **GW 501516** is stable for years when stored at -20°C.[5] Stock solutions in organic solvents like DMSO should also be stored at -20°C for long-term stability.[4] It is generally not recommended to store aqueous solutions for more than one day due to potential instability and precipitation.[5]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Precipitation of GW 501516 in the final dosing solution.	The concentration of GW 501516 exceeds its solubility limit in the aqueous vehicle. The organic solvent concentration in the final solution is too low.	- Increase the proportion of the co-solvent (e.g., PEG300, Tween80) in your vehicle Decrease the final concentration of GW 501516 in the dosing solution Prepare a fresh solution for each experiment, as aqueous dilutions can be unstable.[5]
Cloudy or unclear stock solution in organic solvent.	The compound has not fully dissolved. The solvent may have absorbed moisture, which can reduce solubility, especially for DMSO.[6]	 Gently warm the solution while vortexing Use sonication to aid in dissolution. [4] - Ensure you are using a high-purity, anhydrous (dry) organic solvent.
Inconsistent experimental results between animal cohorts.	Incomplete dissolution of GW 501516 leading to inaccurate dosing. Degradation of the compound in the dosing solution. Improper administration technique (e.g., incorrect oral gavage).	- Visually inspect your stock and dosing solutions for any undissolved particles before each use Prepare fresh dosing solutions regularly and store stock solutions appropriately at -20°C.[4] - Ensure all personnel are properly trained and proficient in the chosen administration technique.[10]
Adverse effects observed in animals (e.g., weight loss, lethargy).	The dose of GW 501516 may be too high. The vehicle itself may be causing a reaction.	- Reduce the dosage of GW 501516 Run a control group with the vehicle alone to rule out vehicle-induced toxicity Closely monitor animal health and welfare throughout the study.



Data Presentation

Table 1: Solubility of GW 501516 in Common Solvents

Solvent	Approximate Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	20 - 91[4][5][6]	44.0 - 200.7	Use fresh, anhydrous DMSO as it is hygroscopic.[6]
DMF	~25[5]	~55.1	-
Ethanol	~12 - 22[5][6]	~26.4 - 48.5	-
Methanol	~50[11]	~110.2	-
Water	Insoluble/Slightly Soluble[6][11]	-	Sparingly soluble in aqueous buffers.[5]

Table 2: Reported In Vivo Dosages of GW 501516 in Mice

Dosage	Route of Administration	Study Context	Reference
3 mg/kg/day	-	Cancer development in long-term studies	[1]
5 mg/kg/day	Oral Gavage	Enhanced running endurance	[7]
10 mg/day	Oral	Phase 1 & 2 human clinical trials	[12]
10-20 mg/day	Oral	Anecdotal human use for performance enhancement	[8][9]

Experimental Protocols



Protocol 1: Preparation of a 10 mg/mL GW 501516 Stock Solution in DMSO

Materials:

- GW 501516 powder (purity ≥98%)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer and sonicator

Procedure:

- 1. Accurately weigh 10 mg of **GW 501516** powder and place it into a sterile vial.
- 2. Add 1 mL of anhydrous DMSO to the vial.
- 3. Vortex the solution vigorously for 1-2 minutes.
- 4. If any particulates remain, sonicate the solution for 5-10 minutes until it becomes clear.
- 5. Visually inspect the solution to ensure complete dissolution.
- 6. Store the stock solution at -20°C in a tightly sealed container.

Protocol 2: Preparation of a 1 mg/mL Dosing Suspension in 0.5% CMC-Na

Materials:

- 10 mg/mL GW 501516 stock solution in DMSO
- 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
- Sterile conical tubes
- Pipettes



Procedure:

- 1. Prepare the 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring until fully dissolved.
- 2. In a sterile conical tube, add 9 mL of the 0.5% CMC-Na solution.
- 3. While vortexing the CMC-Na solution, slowly add 1 mL of the 10 mg/mL **GW 501516** stock solution in DMSO.
- 4. Continue to vortex for 2-3 minutes to ensure a homogenous suspension.
- 5. This will result in a final concentration of 1 mg/mL **GW 501516** in 10% DMSO and 0.45% CMC-Na. Adjust volumes as needed for your experiment.
- 6. Prepare this suspension fresh daily.

Protocol 3: Administration of **GW 501516** via Oral Gavage in Mice

Materials:

- Prepared GW 501516 dosing suspension
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
- Syringes (1 mL)
- Animal scale

Procedure:

- 1. Weigh each mouse to accurately calculate the required dosing volume.
- 2. Thoroughly mix the dosing suspension before drawing it into the syringe to ensure homogeneity.
- 3. Gently restrain the mouse, ensuring it can breathe comfortably.

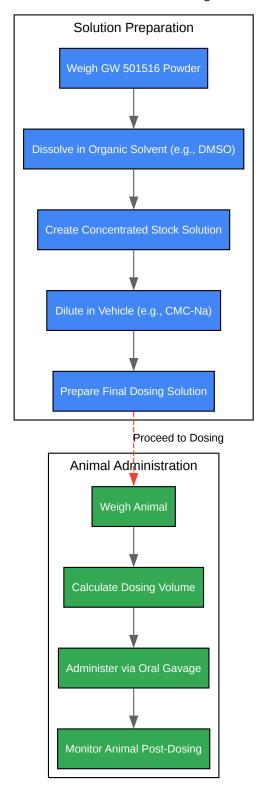


- 4. Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
- 5. Slowly administer the calculated volume of the suspension.
- 6. Carefully remove the gavage needle.
- 7. Monitor the mouse for a few minutes after dosing to ensure there are no signs of distress.

Mandatory Visualization



Experimental Workflow for In Vivo Dosing of GW 501516

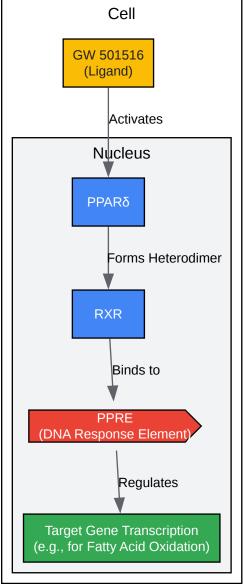


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Caption: Workflow for preparing and administering **GW 501516**.



Simplified PPARδ Signaling Pathway Cell



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Caption: Activation of the PPAR δ signaling pathway by **GW 501516**.

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